4-amino-3-ethoxy-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-ethoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-7-8(5-6-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYTXGWTIUDLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4-amino-3-ethoxy-N,N-dimethylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. The presented synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction
4-amino-3-ethoxy-N,N-dimethylbenzamide is a molecule of interest due to its unique substitution pattern on the benzene ring, which includes an amino group, an ethoxy group, and a dimethylbenzamide moiety. This arrangement of functional groups offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide details a multi-step synthesis beginning from the readily available starting material, 3-hydroxybenzoic acid. The chosen pathway prioritizes commercially available reagents and well-established chemical transformations to ensure reproducibility and scalability.
Proposed Synthetic Pathway: A Four-Step Approach
The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide can be efficiently achieved through a four-step sequence involving:
-
Protection and Ethylation: Esterification of the carboxylic acid of 3-hydroxybenzoic acid, followed by Williamson ether synthesis to introduce the ethoxy group.
-
Nitration: Regioselective electrophilic aromatic substitution to introduce a nitro group at the 4-position.
-
Amidation: Conversion of the carboxylic acid to the corresponding N,N-dimethylamide.
-
Reduction: Reduction of the nitro group to the target primary amine.
This strategic sequence ensures high yields and minimizes the formation of side products.
Part 1: Synthesis of 3-Ethoxybenzoic Acid (Intermediate 3)
The initial steps focus on the protection of the carboxylic acid and the introduction of the ethoxy group. Esterification of 3-hydroxybenzoic acid to its methyl ester prevents the acidic proton from interfering with the basic conditions of the subsequent ethylation step.
Step 1a: Esterification of 3-Hydroxybenzoic Acid
The carboxylic acid is converted to a methyl ester using a standard Fischer esterification.
Experimental Protocol:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a crude product, which can be used in the next step without further purification.
Step 1b: Ethylation of Methyl 3-hydroxybenzoate
A Williamson ether synthesis is employed to form the ethoxy group.
Experimental Protocol:
-
Dissolve methyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes).
-
Add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl 3-ethoxybenzoate.
Hydrolysis of Methyl 3-ethoxybenzoate
The methyl ester is hydrolyzed back to the carboxylic acid.
Experimental Protocol:
-
Dissolve the crude methyl 3-ethoxybenzoate in a mixture of methanol and water (1:1).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-ethoxybenzoic acid.
| Reaction | Starting Material | Reagents | Product | Typical Yield |
| Esterification | 3-Hydroxybenzoic Acid | Methanol, Sulfuric Acid | Methyl 3-hydroxybenzoate | >95% |
| Ethylation | Methyl 3-hydroxybenzoate | Ethyl Iodide, Potassium Carbonate | Methyl 3-ethoxybenzoate | ~90% |
| Hydrolysis | Methyl 3-ethoxybenzoate | Sodium Hydroxide | 3-Ethoxybenzoic Acid | >95% |
Part 2: Nitration of 3-Ethoxybenzoic Acid (Intermediate 4)
The nitration of 3-ethoxybenzoic acid is a critical step that introduces the nitro group, which will later be reduced to the desired amino group. The ethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The strongly activating ethoxy group directs the nitration primarily to the position para to it (the 4-position).
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid.[1]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Cool the nitrating mixture in an ice bath.[1]
-
Slowly add the cold nitrating mixture dropwise to the solution of 3-ethoxybenzoic acid, ensuring the temperature of the reaction mixture is maintained below 5°C.[1]
-
After the addition is complete, continue stirring the mixture at 0°C for 2 hours.[1]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.[1]
-
Pour the reaction mixture onto crushed ice.[1]
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 3-ethoxy-4-nitrobenzoic acid.[1]
Part 3: Amidation of 3-Ethoxy-4-nitrobenzoic Acid (Intermediate 5)
The formation of the amide bond is achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with dimethylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2]
Experimental Protocol:
-
Suspend 3-ethoxy-4-nitrobenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM).
-
Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).[3]
-
Stir the mixture at room temperature until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.[3]
-
Dissolve the crude 3-ethoxy-4-nitrobenzoyl chloride in fresh DCM and add it dropwise to a cooled solution of dimethylamine (2.0 eq) in DCM.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain 3-ethoxy-4-nitro-N,N-dimethylbenzamide, which can be purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | 3-Ethoxy-4-nitrobenzoic Acid |
| Reagents | Thionyl Chloride, Dimethylamine, DCM, DMF |
| Product | 3-Ethoxy-4-nitro-N,N-dimethylbenzamide |
| Reaction Type | Acyl Substitution |
Part 4: Reduction of the Nitro Group to Yield the Final Product
The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Dissolve 3-ethoxy-4-nitro-N,N-dimethylbenzamide (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material by LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-3-ethoxy-N,N-dimethylbenzamide. The product can be further purified by recrystallization or column chromatography.
Conclusion
This guide has outlined a logical and experimentally sound pathway for the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide. By breaking down the synthesis into four distinct and well-characterized steps, this protocol provides a reliable method for obtaining the target molecule with good overall yield. The detailed experimental procedures, coupled with the rationale behind the choice of reagents and reaction conditions, should enable researchers to successfully replicate and, if necessary, adapt this synthesis for their specific needs.
References
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]
Sources
A Technical Guide to the Physicochemical Properties of 4-amino-3-ethoxy-N,N-dimethylbenzamide
DISCLAIMER: The compound 4-amino-3-ethoxy-N,N-dimethylbenzamide is a novel chemical entity for which specific experimental data is not extensively available in public literature. This guide, therefore, is a predictive and methodological framework constructed by a Senior Application Scientist. It leverages established principles of physical organic chemistry and extrapolates data from analogous structures to provide researchers with a robust starting point for synthesis, characterization, and further investigation.
Introduction: Deconstructing the Molecule
4-amino-3-ethoxy-N,N-dimethylbenzamide is a polysubstituted aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its structure incorporates several key functional groups that dictate its chemical behavior and physical properties:
-
Aromatic Core: A benzene ring provides a rigid scaffold and participates in electronic delocalization.
-
Primary Aromatic Amine (-NH₂): Located at the 4-position, this group is a hydrogen bond donor and a weak base. Its reactivity is modulated by the other ring substituents.[1]
-
Ethoxy Ether Group (-OCH₂CH₃): Positioned at the 3-position, this group is an electron-donating group that influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor.[2][3]
-
Tertiary Amide (-CON(CH₃)₂): The N,N-dimethylbenzamide moiety at the 1-position is a polar, aprotic functional group that is a hydrogen bond acceptor and influences the molecule's solubility and conformation.
Understanding the interplay of these groups is paramount for predicting the molecule's behavior in various chemical and biological systems. This guide provides a comprehensive analysis of its core physicochemical properties and outlines the experimental workflows required for their empirical validation.
Predicted Physicochemical & Chemical Identity
The foundational step in characterizing any new chemical entity is to establish its identity and predict its core properties. These predictions are derived from its molecular structure and serve as a benchmark for experimental validation.
Chemical Structure and Identifiers
-
IUPAC Name: 4-amino-3-ethoxy-N,N-dimethylbenzamide
-
Molecular Formula: C₁₁H₁₆N₂O₂
-
Canonical SMILES: CCN(C)C(=O)C1=CC(OC)=C(N)C=C1
Quantitative Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties. These values are estimations based on computational models and data from structurally related compounds.
| Property | Predicted Value | Rationale & Key Influencing Factors |
| Molecular Weight | 208.26 g/mol | Calculated based on the molecular formula C₁₁H₁₆N₂O₂. |
| Melting Point (°C) | 130 - 160 °C | Aromatic amines and benzamides are typically crystalline solids with relatively high melting points due to strong intermolecular forces (dipole-dipole interactions from the amide and ether) and potential for hydrogen bonding from the amine.[1][4] The exact value is highly dependent on the crystal packing efficiency.[5] |
| Boiling Point (°C) | > 350 °C (at atm. pressure) | A high boiling point is expected due to the significant molecular weight and strong intermolecular forces.[6] Decomposition may occur at atmospheric boiling point. |
| pKa (Conjugate Acid) | 3.5 - 4.5 | The primary aromatic amine is basic. The lone pair on the nitrogen is delocalized into the benzene ring, reducing its basicity compared to aliphatic amines. The electron-donating ethoxy group will slightly increase basicity, while the electron-withdrawing amide group will slightly decrease it.[7] |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | This value predicts moderate lipophilicity. The aromatic ring and alkyl groups (ethoxy, N-methyls) contribute to lipophilicity, while the polar amine and amide groups enhance hydrophilicity. |
Predicted Solubility Profile
The principle of "like dissolves like" provides a strong framework for predicting solubility.[8] The presence of multiple polar, hydrogen-bonding capable groups suggests a nuanced solubility profile.
| Solvent | Predicted Solubility | Justification |
| Water | Sparingly Soluble | The primary amine and amide carbonyl can form hydrogen bonds with water, but the relatively large hydrocarbon backbone (aromatic ring, ethoxy, N-methyl groups) limits aqueous solubility.[9] |
| Methanol / Ethanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating the polar amide group. |
| Dichloromethane (DCM) | Moderately Soluble | DCM is a non-polar solvent that will interact favorably with the aromatic and alkyl portions of the molecule. |
| Hexanes / Toluene | Poorly Soluble | These non-polar solvents will not effectively solvate the polar amine and amide functional groups.[10] |
Proposed Synthetic & Analytical Workflow
The synthesis and subsequent characterization of a novel compound must follow a logical and self-validating workflow. The proposed pathway below represents a standard and robust approach in synthetic organic chemistry.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be envisioned starting from 3-ethoxy-4-nitrobenzoic acid. This multi-step process involves the formation of the amide bond followed by the reduction of the nitro group.
Caption: General analytical workflow for structural characterization.
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for the key analytical experiments required to validate the structure and properties of 4-amino-3-ethoxy-N,N-dimethylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound for ¹H NMR (~20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | d | 1H | Aromatic H (adjacent to -CON(CH₃)₂) |
| ~ 6.7 - 6.9 | dd | 1H | Aromatic H (between -NH₂ and -OEt) |
| ~ 6.6 - 6.8 | d | 1H | Aromatic H (adjacent to -NH₂) |
| ~ 4.2 (broad) | s | 2H | -NH₂ |
| ~ 4.1 | q | 2H | -O-CH₂ -CH₃ |
| ~ 3.0 | s | 6H | -N(CH₃ )₂ |
| ~ 1.4 | t | 3H | -O-CH₂-CH₃ |
Note: Due to restricted rotation around the amide C-N bond, the two N-methyl groups may be non-equivalent, potentially appearing as two distinct singlets.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (Amide) |
| ~ 145 - 155 | Aromatic C-O & C-N |
| ~ 110 - 130 | Aromatic C-H & C-C |
| ~ 64 | -O-CH₂ -CH₃ |
| ~ 39 | -N(CH₃ )₂ |
| ~ 15 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation. [11] Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy, N-methyl) |
| 1630 - 1650 | C=O Stretch | Tertiary Amide |
| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
| ~ 1400 | C-N Stretch | Tertiary Amide |
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. [12][13] Step-by-Step Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.
Predicted Mass Spectrometry Data:
| m/z Value | Interpretation |
| 209.13 | [M+H]⁺ (Protonated molecular ion) |
| 208.12 | M⁺ (Molecular ion, if observed) |
| Various Fragments | Analysis of fragment ions (e.g., loss of dimethylamine, loss of ethoxy group) can further confirm the proposed structure. |
References
-
Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]
-
The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]
-
MDPI. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. [Link]
-
ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
ACS Publications. (n.d.). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides. Organic Letters. [Link]
-
Gyan Sanchay. (n.d.). Chemical Properties of Aromatic Amines. [Link]
-
CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. [Link]
-
ACS Publications. (n.d.). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. Industrial & Engineering Chemistry Research. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
BYJU'S. (n.d.). Physical And Chemical Properties Of Ether. [Link]
-
Unacademy. (n.d.). Aromatic Amines. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
ResearchGate. (2018). Predict solubility of organic compounds?. [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5. YouTube. [Link]
-
PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
GeeksforGeeks. (2022). Physical and Chemical Properties of Ethers. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. [Link]
-
PubMed. (2017). Estimation of Melting Points of Organics. [Link]
-
PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning. [Link]
-
Britannica. (2025). Ether | Chemical Structure & Properties. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. [Link]
-
Organic Chemistry: How to... (2022). Predicting boiling and melting points. [Link]
-
IntechOpen. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. [Link]
-
YouTube. (2020). Benzamide - Organic synthesis. [Link]
Sources
- 1. Aromatic Amines [unacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. ajer.org [ajer.org]
An In-Depth Technical Guide to the Biological Activity Screening of 4-amino-3-ethoxy-N,N-dimethylbenzamide
Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative
The substituted benzamide scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with significant therapeutic impact, particularly in the realm of neuroscience. These molecules are well-recognized for their ability to modulate dopaminergic systems, with prominent examples including amisulpride, which exhibits selective antagonism at dopamine D2 and D3 receptors.[1] This activity profile has led to their successful application in the treatment of psychiatric disorders such as schizophrenia and depression.[1][2][3] Beyond neurology, the broader class of benzamide derivatives has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlighting the versatility of this chemical motif.[4]
Our approach is rooted in a logical progression from broad, high-throughput primary screens to more focused, target-based secondary and tertiary assays. This funneling strategy is designed to efficiently identify any significant biological effects, elucidate the mechanism of action, and provide an early assessment of the compound's drug-like properties. We will begin with broad cytotoxicity and general enzyme inhibition screening to cast a wide net for potential activities. Subsequently, informed by the established pharmacology of substituted benzamides, we will delve into specific assays for dopamine receptor modulation. Finally, we will address the critical aspect of early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure that any promising "hits" possess the fundamental characteristics required for further development. Each proposed experimental protocol is designed as a self-validating system, with explanations of the underlying principles and justifications for methodological choices, ensuring both scientific rigor and practical applicability.
Part 1: Primary High-Throughput Screening - A Broad Survey of Biological Activity
The initial phase of our investigation is designed to be broad, aiming to detect any significant biological activity of 4-amino-3-ethoxy-N,N-dimethylbenzamide without preconceived notions about its specific target. This is achieved through a combination of cytotoxicity screening against a diverse panel of cancer cell lines and a general screen for enzyme inhibition. A positive result in either of these assays will trigger a more focused investigation into the underlying mechanism.
Cytotoxicity Screening against a Panel of Cancer Cell Lines
The rationale for initiating with a cytotoxicity screen is twofold. Firstly, many benzamide derivatives have shown promise as anticancer agents.[4] Secondly, this assay provides a general indication of the compound's potential for inducing cell death, a crucial parameter for any therapeutic candidate. We will employ a standard, robust, and high-throughput compatible method, the Sulforhodamine B (SRB) assay, to assess cytotoxicity across a panel of human cancer cell lines representing different tumor types.
-
Cell Line Selection and Culture:
-
Select a panel of cancer cell lines. A common starting point is the NCI-60 panel, or a subset representing major cancer types such as breast (MCF7), lung (NCI-H460), and glioblastoma (SF-268).[6]
-
Culture the cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Plating:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of media.[7] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-amino-3-ethoxy-N,N-dimethylbenzamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only controls (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation and Cell Fixation:
-
Incubate the plates for 48-72 hours.
-
After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining and Measurement:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
The results should be expressed as the percentage of cell growth inhibition compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, should be calculated for each cell line using non-linear regression analysis.
| Cell Line | Tissue of Origin | IC50 (µM) of 4-amino-3-ethoxy-N,N-dimethylbenzamide | Positive Control (Doxorubicin) IC50 (µM) |
| MCF7 | Breast | ||
| NCI-H460 | Lung | ||
| SF-268 | Glioblastoma | ||
| A549 | Lung | ||
| HeLa | Cervical |
A potent and selective activity against a particular cell line or a group of cell lines would warrant further investigation into the specific cellular pathways affected.
General Enzyme Inhibition Screening
Given that a structurally related compound, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, has been identified as a potential enzyme inhibitor, a broad screen for such activity is a logical next step.[8] High-throughput screening (HTS) against a panel of common enzyme classes can provide valuable initial hits.[5][9]
Caption: High-throughput screening workflow for enzyme inhibition.
-
Enzyme Panel Selection: Utilize a commercially available panel of enzymes representing diverse classes, such as kinases, proteases, and phosphatases.[10]
-
Assay Principle: Employ assays with a fluorescent or colorimetric readout for high-throughput compatibility.[9] For example, a generic kinase assay might use a universal substrate that becomes phosphorylated, and a fluorescently labeled anti-phospho-antibody to detect the product.
-
Assay Execution:
-
In a 384-well plate, add the enzyme and the test compound at a fixed concentration (e.g., 10 µM).
-
After a brief pre-incubation, initiate the reaction by adding the substrate.
-
Allow the reaction to proceed for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction and measure the signal (fluorescence or absorbance) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for the test compound relative to positive and negative controls. A common threshold for a "hit" is an inhibition of greater than 50% or three standard deviations from the mean of the control.[10]
Any confirmed "hits" from this screen would necessitate follow-up studies to determine the specific enzyme target, the IC50 value, and the mode of inhibition.
Part 2: Target-Focused Screening - Interrogation of Neurological Targets
The well-established role of substituted benzamides as modulators of dopamine receptors makes this a primary area of interest for 4-amino-3-ethoxy-N,N-dimethylbenzamide.[1][2][3] The primary targets for investigation are the dopamine D2 and D3 receptors, given their high affinity for many compounds in this class.[1]
Dopamine Receptor Signaling Pathway
Caption: Simplified dopamine D2/D3 receptor signaling pathway.
In Vitro Assays for Dopamine Receptor Activity
A two-pronged approach will be used to assess the compound's activity at dopamine D2 and D3 receptors: a radioligand binding assay to determine affinity and a functional assay to determine whether the compound acts as an antagonist or agonist.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.
-
Radioligand, e.g., [3H]-Spiperone for D2 receptors or [3H]-WC-10 for D3 receptors.
-
Non-specific binding control, e.g., Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 4-amino-3-ethoxy-N,N-dimethylbenzamide.
-
For determining non-specific binding, a separate set of wells will contain a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the compound concentration.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated G-protein coupled receptor (GPCR), a key event in receptor desensitization. It can distinguish between agonists and antagonists.
-
Materials:
-
A cell line co-expressing the dopamine receptor of interest (D2 or D3) fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Dopamine as a reference agonist.
-
Chemiluminescent substrate for the reporter enzyme.
-
-
Assay Procedure (Antagonist Mode):
-
Seed the cells in a 96-well plate and incubate overnight.
-
Add varying concentrations of 4-amino-3-ethoxy-N,N-dimethylbenzamide and incubate for a short period.
-
Add dopamine at a concentration that elicits a submaximal response (EC80).[11]
-
Incubate for 60-90 minutes.
-
Add the detection reagents and measure the chemiluminescent signal.
-
-
Data Analysis:
-
A decrease in the signal in the presence of the test compound indicates antagonistic activity.
-
Calculate the IC50 value from the concentration-response curve.
-
| Target | Assay Type | Result (Ki or IC50 in µM) |
| Dopamine D2 Receptor | Radioligand Binding | |
| β-Arrestin Functional Assay | ||
| Dopamine D3 Receptor | Radioligand Binding | |
| β-Arrestin Functional Assay | ||
| Serotonin 5-HT2A Receptor | Radioligand Binding (for selectivity) |
Part 3: Early ADME/Tox Profiling
Early assessment of a compound's ADME/Tox properties is crucial to avoid costly late-stage failures in drug development.[2][3] These in vitro assays provide an initial understanding of the compound's potential bioavailability, metabolic fate, and off-target liabilities.
ADME/Tox Assessment Workflow
Caption: Workflow for early in vitro ADME/Tox profiling.
Permeability Assessment: Caco-2 Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12] It provides information on a compound's passive permeability and whether it is a substrate for efflux transporters.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of tight junctions.
-
Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) side for A-to-B (absorptive) transport or the basolateral (B) side for B-to-A (efflux) transport.
-
At various time points, take samples from the receiver compartment.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). A high Papp value suggests good oral absorption. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux pumps.
Metabolic Stability: Liver Microsomal Stability Assay
This assay assesses the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[2]
-
Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
-
Sampling: At different time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound. A short half-life suggests rapid metabolism.
Data Presentation for Early ADME/Tox
| Assay | Parameter | Result | Interpretation |
| Caco-2 Permeability | Papp (A-B) (10^-6 cm/s) | High/Medium/Low Permeability | |
| Efflux Ratio | Substrate for Efflux Pumps? (Yes/No) | ||
| Microsomal Stability | In Vitro Half-life (t1/2, min) | High/Medium/Low Stability | |
| hERG Inhibition | IC50 (µM) | Risk of Cardiotoxicity? (High/Low) |
Conclusion: Charting a Path Forward
This technical guide has outlined a comprehensive and logically structured screening cascade for the biological characterization of 4-amino-3-ethoxy-N,N-dimethylbenzamide. By initiating with broad, unbiased screens and progressing to more focused, target-oriented assays, this strategy maximizes the probability of identifying any therapeutically relevant activity while simultaneously building a foundational understanding of the compound's mechanism of action and drug-like properties.
The outcomes of this screening cascade will dictate the future trajectory of this molecule. A potent and selective antagonism at dopamine D2/D3 receptors would position it as a promising candidate for development as an antipsychotic or antidepressant. Alternatively, significant cytotoxicity against specific cancer cell lines would open an avenue for oncological investigation. The early ADME/Tox data will be instrumental in guiding any subsequent lead optimization efforts, ensuring that only compounds with a favorable overall profile advance in the drug discovery pipeline. This systematic approach provides the necessary scientific rigor to unlock the full therapeutic potential of 4-amino-3-ethoxy-N,N-dimethylbenzamide.
References
-
Möller, H. J. (2005). Amisulpride: a review of its clinical use in the treatment of schizophrenia. Expert Opinion on Pharmacotherapy, 6(15), 2737-2753. [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
ACS Publications. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]
-
Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. [Link]
-
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
PMC - NIH. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. [Link]
-
ACS Medicinal Chemistry Letters. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]
-
Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Request PDF. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
PMC - NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of Clinical Medicine. [Link]
-
PMC - PubMed Central. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 3. marinbio.com [marinbio.com]
- 4. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 12. cellgs.com [cellgs.com]
Methodological & Application
4-amino-3-ethoxy-N,N-dimethylbenzamide experimental protocol
An Application Note on the Proposed Synthesis and Characterization of 4-amino-3-ethoxy-N,N-dimethylbenzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of the novel compound, 4-amino-3-ethoxy-N,N-dimethylbenzamide. As this molecule is not widely documented, a plausible multi-step synthetic route is proposed, starting from commercially available 3-hydroxybenzoic acid. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering detailed, step-by-step protocols and the scientific rationale behind the chosen methodologies.
Introduction and Rationale
4-amino-3-ethoxy-N,N-dimethylbenzamide is a substituted benzamide with potential applications as a pharmacophore in drug design or as a building block in the synthesis of advanced polymers.[1] The strategic placement of an amino, an ethoxy, and a dimethylamide group on the benzene ring offers multiple points for functionalization and interaction with biological targets or material matrices. The electron-donating nature of the amino and ethoxy groups, combined with the hydrogen bonding capabilities of the amide, makes this an interesting scaffold for further investigation.
Given the absence of a standardized protocol for its synthesis, this application note outlines a de novo synthetic pathway. The proposed route is designed to be robust and adaptable, employing common organic chemistry transformations. Each step is accompanied by a detailed experimental procedure, including safety precautions, purification techniques, and methods for structural verification.
Proposed Synthetic Pathway
The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide can be envisioned through a five-step sequence starting from 3-hydroxybenzoic acid. The overall strategy involves initial protection of the carboxylic acid, followed by etherification, regioselective nitration, amidation, and a final reduction of the nitro group.
Caption: Proposed five-step synthetic workflow for 4-amino-3-ethoxy-N,N-dimethylbenzamide.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Nitroaromatic compounds are potentially toxic and can be absorbed through the skin.[2]
Step 1: Synthesis of Methyl 3-hydroxybenzoate (Esterification)
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent base-mediated etherification step. Acid-catalyzed Fischer esterification is a classic and efficient method for this transformation.
-
Protocol:
-
To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Add methanol (100 mL) and stir until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate as a white solid.
-
Step 2: Synthesis of Methyl 3-ethoxybenzoate (Williamson Ether Synthesis)
-
Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4] Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, and ethyl iodide serves as the ethyl source.
-
Protocol:
-
In a 250 mL round-bottom flask, dissolve methyl 3-hydroxybenzoate (15.2 g, 0.1 mol) in acetone (100 mL).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and ethyl iodide (12.1 mL, 0.15 mol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Wash the salts with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-10% ethyl acetate in hexane) to afford pure methyl 3-ethoxybenzoate.
-
Step 3: Synthesis of Methyl 3-ethoxy-4-nitrobenzoate (Nitration)
-
Rationale: The ethoxy group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. Nitration is expected to occur primarily at the positions ortho and para to the ethoxy group.[5] The desired 4-nitro isomer is sterically less hindered than the 2-nitro isomer and should be a major product. Careful control of temperature is crucial to prevent side reactions.
-
Protocol:
-
In a 250 mL flask, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.
-
Slowly add methyl 3-ethoxybenzoate (18.0 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the ester over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (300 g) with stirring.
-
The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product will be a mixture of isomers. The desired 4-nitro isomer can be separated from the 2-nitro and 6-nitro isomers by recrystallization from ethanol or by column chromatography.
-
Step 4: Synthesis of 3-Ethoxy-4-nitro-N,N-dimethylbenzamide (Amidation)
-
Rationale: The conversion of the methyl ester to the N,N-dimethylamide can be achieved by direct aminolysis with dimethylamine. This reaction is typically driven to completion by heating.
-
Protocol:
-
Place methyl 3-ethoxy-4-nitrobenzoate (22.5 g, 0.1 mol) in a sealed pressure vessel.
-
Add a 40% aqueous solution of dimethylamine (50 mL).
-
Seal the vessel and heat at 80-100 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into water (200 mL). The product should precipitate as a solid.
-
Filter the solid, wash with water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
-
Step 5: Synthesis of 4-Amino-3-ethoxy-N,N-dimethylbenzamide (Nitro Reduction)
-
Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Tin(II) chloride in an alcoholic solvent is a mild and effective reagent for this purpose, compatible with the amide and ether functionalities.[6][7]
-
Protocol:
-
In a 500 mL round-bottom flask, suspend 3-ethoxy-4-nitro-N,N-dimethylbenzamide (23.8 g, 0.1 mol) in ethanol (200 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol).
-
Heat the mixture to reflux for 3-4 hours. The reaction mixture should become a clear solution.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and carefully make the solution basic (pH > 8) by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution. This will precipitate tin salts.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the final compound by column chromatography or recrystallization.
-
Purification and Characterization
Purification
The final product, 4-amino-3-ethoxy-N,N-dimethylbenzamide, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[8] Alternatively, recrystallization from a suitable solvent such as ethyl acetate/hexane or ethanol/water can be employed.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations for 4-amino-3-ethoxy-N,N-dimethylbenzamide |
| ¹H NMR | Aromatic protons (3H, complex multiplet), NH₂ protons (broad singlet, ~4.0-5.0 ppm), ethoxy CH₂ (quartet, ~4.0 ppm), N,N-dimethyl protons (two singlets due to restricted rotation, ~2.9-3.1 ppm), ethoxy CH₃ (triplet, ~1.4 ppm). The chemical shifts can vary depending on the solvent. |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), carbonyl carbon (~170 ppm), ethoxy CH₂ (~64 ppm), N,N-dimethyl carbons (~35-40 ppm), ethoxy CH₃ (~15 ppm). |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 209.1285. |
| FT-IR | N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹).[9] |
| Melting Point | To be determined for the pure solid compound. |
Potential Applications and Future Directions
The structure of 4-amino-3-ethoxy-N,N-dimethylbenzamide suggests several potential areas of application:
-
Medicinal Chemistry: As a scaffold for the development of enzyme inhibitors or receptor ligands. The primary amine can be further functionalized to explore structure-activity relationships.
-
Materials Science: The compound can be used as a monomer for the synthesis of novel polyamides or as a cross-linking agent. The aromatic core and functional groups could impart desirable thermal or optical properties to polymers.
-
Chemical Biology: The molecule could be developed into a probe for studying biological systems, leveraging its potential fluorescent properties after derivatization.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce this novel compound for further investigation in various scientific disciplines. The provided rationale for each step aims to empower researchers to adapt and optimize the protocol as needed for their specific applications.
References
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. (2022-11-28). [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). [Link]
-
NIH National Library of Medicine. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023-02-28). [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. (2011-08-03). [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. [Link]
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide. It addresses common challenges and frequently asked questions encountered during laboratory-scale and pilot-plant production. The protocols and troubleshooting advice are grounded in established chemical principles and practical experience to ensure scientific integrity and successful outcomes.
I. Strategic Overview: A Multi-Step Synthetic Approach
The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide is most effectively approached through a multi-step sequence that allows for precise control over each transformation and facilitates purification of the intermediates. The overall strategy involves the preparation of a key precursor, 4-amino-3-ethoxybenzoic acid, followed by a robust amide coupling reaction. An orthogonal protection strategy is employed to ensure selective functionalization.
Caption: Overall synthetic workflow for 4-amino-3-ethoxy-N,N-dimethylbenzamide.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis, providing concise explanations and best-practice recommendations.
Q1: What is the most reliable starting material for this synthesis?
A1: A practical and commercially available starting point is 3-amino-4-hydroxybenzoic acid. This precursor contains the core aromatic structure with the amino and hydroxyl groups in the correct orientation. While other starting materials could be envisioned, this compound provides a straightforward entry into the desired substitution pattern.
Q2: Why is a protecting group necessary for the amino function?
A2: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for achieving selective O-ethylation of the phenolic hydroxyl group.[1] Amines are nucleophilic and can compete with the hydroxyl group in the Williamson ether synthesis, leading to the formation of N-ethylated byproducts.[2] By temporarily masking the amino group as a less nucleophilic carbamate, the ethylation can be directed specifically to the oxygen atom. This is an example of an orthogonal protection strategy, where one functional group is selectively deprotected without affecting another.[3]
Q3: Which amide coupling reagent is recommended for the final step?
A3: For the final amide bond formation, several reliable coupling reagents can be employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a common and cost-effective choice.[4] Alternatively, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide higher yields and faster reaction times, particularly for challenging couplings.[2] The choice may depend on the scale of the reaction and cost considerations.
Q4: Can the final product be purified by distillation?
A4: Due to its relatively high molecular weight and the presence of polar functional groups, 4-amino-3-ethoxy-N,N-dimethylbenzamide is expected to have a high boiling point and may be prone to decomposition at elevated temperatures. Therefore, distillation is generally not a suitable method for purification. Recrystallization or column chromatography are the preferred techniques.
Q5: What are the key safety precautions for this synthesis?
A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Specific hazards to consider include:
-
Ethyl iodide: This is a lachrymator and a potential alkylating agent; handle in a well-ventilated fume hood.
-
Coupling reagents: Some coupling reagents and their byproducts can be sensitizers or irritants.
-
Solvents: Use appropriate ventilation and grounding for flammable organic solvents.
-
Strong acids and bases: Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide.
Step 1: N-Boc Protection of 3-Amino-4-hydroxybenzoic Acid
This procedure protects the amino group to prevent side reactions in the subsequent ethylation step.
| Reagent | Molar Eq. |
| 3-Amino-4-hydroxybenzoic acid | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 2.5 |
| Tetrahydrofuran (THF) | - |
| Water | - |
Procedure:
-
Dissolve 3-amino-4-hydroxybenzoic acid in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.
-
Stir the mixture for 12-16 hours at room temperature.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-amino-3-hydroxybenzoic acid.
Step 2: O-Ethylation of N-Boc-4-amino-3-hydroxybenzoic Acid
This step introduces the ethoxy group via a Williamson ether synthesis.[5]
| Reagent | Molar Eq. |
| N-Boc-4-amino-3-hydroxybenzoic acid | 1.0 |
| Ethyl iodide (EtI) | 1.5 |
| Potassium carbonate (K₂CO₃) | 2.0 |
| N,N-Dimethylformamide (DMF) | - |
Procedure:
-
Dissolve N-Boc-4-amino-3-hydroxybenzoic acid in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add ethyl iodide and heat the mixture to 60-70 °C.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-amino-3-ethoxybenzoic acid.
Step 3: N-Deprotection of N-Boc-4-amino-3-ethoxybenzoic Acid
This procedure removes the Boc protecting group to reveal the free amine.[6]
| Reagent | Molar Eq. |
| N-Boc-4-amino-3-ethoxybenzoic acid | 1.0 |
| Trifluoroacetic acid (TFA) | 10-20 |
| Dichloromethane (DCM) | - |
Procedure:
-
Dissolve N-Boc-4-amino-3-ethoxybenzoic acid in dichloromethane.
-
Cool the solution in an ice bath and slowly add trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 4-amino-3-ethoxybenzoic acid, may precipitate and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent.
Step 4: Amide Coupling to form 4-Amino-3-ethoxy-N,N-dimethylbenzamide
This is the final step to form the desired amide product.
Caption: Mechanism of amide coupling using EDC/HOBt.
| Reagent | Molar Eq. |
| 4-Amino-3-ethoxybenzoic acid | 1.0 |
| EDC | 1.2 |
| HOBt | 1.2 |
| Dimethylamine (2 M in THF) | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 |
| Dichloromethane (DCM) | - |
Procedure:
-
Suspend 4-amino-3-ethoxybenzoic acid in anhydrous DCM.
-
Add HOBt and DIPEA to the suspension.
-
Add EDC and stir the mixture at room temperature for 30 minutes.
-
Slowly add the dimethylamine solution in THF.
-
Stir the reaction at room temperature for 12-18 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Issue 1: Low yield in the N-Boc protection step.
-
Possible Cause: Incomplete reaction or decomposition of Boc₂O.
-
Solution:
-
Ensure that at least 1.1 equivalents of Boc₂O are used.
-
Maintain the reaction at room temperature; excessive heat can cause the decomposition of Boc₂O.
-
Check the pH of the reaction mixture; it should be basic to facilitate the reaction.
-
Issue 2: Formation of N-ethylated byproduct during O-ethylation.
-
Possible Cause: Incomplete protection of the amino group or lability of the Boc group under the reaction conditions.
-
Solution:
-
Confirm complete Boc protection of the starting material by NMR or LC-MS before proceeding with ethylation.
-
Use a milder base than potassium carbonate, such as cesium carbonate, which can sometimes improve selectivity.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Issue 3: Incomplete Boc deprotection.
-
Possible Cause: Insufficient acid or reaction time.
-
Solution:
-
Increase the equivalents of TFA or use neat TFA if necessary.[6]
-
Extend the reaction time and monitor by TLC until the starting material is fully consumed.
-
Ensure that the starting material is fully dissolved in the solvent.
-
Issue 4: Low yield in the final amide coupling step.
-
Possible Cause:
-
Deactivation of the coupling reagent by moisture.
-
Poor nucleophilicity of dimethylamine.
-
Formation of an unreactive N-acylurea byproduct with EDC.[7]
-
-
Solution:
-
Use anhydrous solvents and reagents.
-
Ensure that the dimethylamine solution is fresh and its concentration is accurate.
-
If using EDC, the addition of HOBt is crucial to suppress the formation of the N-acylurea byproduct.[7] Alternatively, switch to a more powerful coupling reagent like HATU.
-
Issue 5: Difficulty in purifying the final product.
-
Possible Cause: The product is a polar compound, which can make chromatography challenging. Byproducts from the coupling reaction may co-elute.
-
Solution:
-
Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol.
-
Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexane, ethanol/water).
-
Aqueous Workup: A thorough aqueous workup as described in the protocol is essential to remove water-soluble impurities like the urea byproduct from EDC and excess amine salts.[8]
-
Caption: Troubleshooting decision tree for low yield in the amide coupling step.
V. References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
El-Faham, A. & Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38 , 606-631 (2009). [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? r/Chempros. (2021). [Link]
-
Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A. (2016).
-
ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). [Link]
-
Biofilm Inhibitor Synthesis. Amide Workup. [Link]
-
ResearchGate. What is the best technique for amide purification? (2020). [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022). [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture? (2023). [Link]
-
Google Patents. Preparing method of N, N-dimethylbenzamide. CN101585781A. (2009).
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
-
University of California, Irvine. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. (2012). [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. (2023). [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. (1989). [Link]
-
ResearchGate. Selective alkylation of aminophenols. (2025). [Link]
-
Google Patents. Process for the purification of N,N-dimethylacetamide. US3959371A. (1976).
-
ResearchGate. Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... (2016). [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
Google Patents. Process for producing 3-hydroxy-4-aminobenzoic acids. CN112673108A. (2021).
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses. (2025). [Link]
-
ResearchGate. Aminophenols | Request PDF. [Link]
-
National Institutes of Health. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. [Link]
-
PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. [Link]
-
Google Patents. Preparation of 3-amino-4-hydroxybenzoic acids. US4835306A. (1989).
-
Google Patents. Purification of N-substituted aminobenzaldehydes. US4440953A. (1984).
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]
-
Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021). [Link]
-
Reddit. Williamson ether synthesis trouble, 2.0. r/chemistry. (2015). [Link]
-
ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). [Link]
-
Organic Chemistry Questions. Williamson Ether Synthesis Practice Questions & Answers – Page 1. [Link]
-
European Patent Office. AUXILIARY FOR AMIDE BOND FORMATION. Patent 1115739. (2009). [Link]
-
ResearchGate. Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016). [Link]
-
Chempedia - LookChem. Purification of N,N-Dimethylformamide (DMF). [Link]
-
ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chemcess.com [chemcess.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. youtube.com [youtube.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Controlling Molar Ratios to Prevent Side Product Formation
For: Researchers, scientists, and drug development professionals
Introduction
In the precise world of chemical synthesis, the formation of side products is a persistent challenge that can significantly impact yield, purity, and the overall efficiency of a reaction. At the heart of mitigating these unwanted reactions lies the meticulous control of molar ratios. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and actionable protocols to help you master the art of stoichiometric control in your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness and reproducibility of your synthetic routes.
Core Principle: The "Why" Behind Molar Ratios
Stoichiometry governs the quantitative relationship between reactants and products in a chemical reaction.[1][2] A balanced chemical equation provides the theoretical mole ratio required for the complete conversion of reactants to the desired product.[1][2] Deviations from this ideal ratio, either through inaccurate measurements or localized concentration fluctuations, can create opportunities for alternative reaction pathways, leading to the formation of side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to side product formation and molar ratio control.
Q1: I've calculated my molar ratios perfectly, but I'm still getting significant side product formation. What's going on?
A1: Beyond the Beaker: The Importance of Localized Concentrations
While your overall "bulk" stoichiometry might be correct, the reaction's reality at the molecular level can be quite different. The issue often lies in localized concentration gradients . This occurs when one reactant is introduced too quickly, creating transient pockets of high concentration. In these areas, the molar ratio is skewed, which can favor side reactions.
Causality: Many side reactions have different reaction kinetics than the desired reaction. Some may be of a higher order with respect to one reactant, meaning their rate increases exponentially as the concentration of that reactant increases.
Troubleshooting Steps:
-
Slow Addition is Key: Instead of adding reactants all at once, employ a slow, controlled addition method. This can be achieved using a syringe pump for liquids or by adding solids in small portions over time. This maintains a low, steady concentration of the added reactant, minimizing localized excesses.
-
Improve Mixing Efficiency: Vigorous and efficient stirring is crucial to quickly disperse added reactants and maintain a homogenous reaction mixture.[3] Inadequate mixing can lead to stagnant zones where localized high concentrations persist.[3] For viscous reactions, consider mechanical overhead stirrers over magnetic stir bars.
-
Consider Reverse Addition: The order in which you add your reactants matters.[4] If a particular reactant is prone to self-condensation or other side reactions at high concentrations, consider adding it to the other reactants, rather than the other way around.
Q2: My desired product can react further to form a side product. How can I prevent this over-reaction?
A2: Taming Consecutive Reactions with Limiting Reagents
This is a classic case of a consecutive reaction where your product (P) can go on to form an undesired side product (S):
A + B → P P + A → S
Causality: If reactant A is in excess, it will not only react with B to form your desired product P, but it will also be available to react with P, leading to the formation of S.
Troubleshooting Steps:
-
Use a Slight Excess of the Other Reactant: In this scenario, make reactant B the limiting reagent and use a slight excess of reactant A. This ensures that once all of B is consumed, the reaction stops, preventing the further reaction of P.
-
Monitor the Reaction Progress: Real-time reaction monitoring can be invaluable. Techniques like in-situ FTIR, Raman spectroscopy, or periodic sampling for HPLC or GC analysis can help you determine the optimal time to quench the reaction, maximizing the concentration of P before it significantly converts to S.[5][6][7]
-
Temperature Control: Lowering the reaction temperature can sometimes selectively slow down the undesired consecutive reaction more than the desired initial reaction, improving the yield of P.
Frequently Asked Questions (FAQs)
Q: How does the rate of addition of a reactant influence side product formation?
A: The rate of addition directly impacts local concentrations. A fast addition leads to a transient high concentration of the added reactant, which can promote side reactions with different kinetics. Slow, controlled addition helps to maintain a more ideal stoichiometric ratio throughout the reaction, favoring the desired product.
Q: Can changing the solvent affect my product distribution?
A: Absolutely. The solvent can influence the relative rates of the main and side reactions by stabilizing or destabilizing transition states. A change in solvent polarity, for instance, could favor one reaction pathway over another. If you are experiencing persistent side product formation, experimenting with different solvents is a valid troubleshooting step.
Q: What is the role of a catalyst in controlling molar ratios and side products?
A: A catalyst can increase the rate of the desired reaction without being consumed. By providing an alternative, lower-energy reaction pathway, a catalyst can significantly enhance the selectivity for the desired product, even if the molar ratios are not perfectly optimal. This means the desired reaction can proceed efficiently under conditions that might otherwise favor side reactions.
Q: How can I accurately determine the concentration of my reactants before starting the reaction?
A: For solutions, techniques like titration can provide a very precise measure of concentration.[8] For solid reagents, ensure they are pure and dry. If you are using a reagent that is known to be hygroscopic or unstable, it's good practice to determine its purity before use, for example, by NMR with an internal standard.
Experimental Protocols
Protocol 1: Syringe Pump Addition for a Grignard Reaction
Grignard reactions are notorious for side product formation if the Grignard reagent is added too quickly. This protocol outlines a controlled addition.
Objective: To minimize the formation of Wurtz-type coupling byproducts.
Materials:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Gas-tight syringe
-
Reactants (e.g., bromobenzene to form phenylmagnesium bromide, and a ketone)
-
Anhydrous ether
Procedure:
-
Set up the three-neck flask with a condenser, a dropping funnel (or a septum for the syringe), and a nitrogen inlet.
-
Prepare the Grignard reagent in the flask under a nitrogen atmosphere.
-
Dissolve the ketone in anhydrous ether and load it into the gas-tight syringe.
-
Place the syringe on the syringe pump and insert the needle through the septum into the reaction flask.
-
Set the syringe pump to a slow addition rate (e.g., 0.1 mL/min).
-
Start the stirrer to ensure efficient mixing.
-
Begin the addition of the ketone solution.
-
Maintain a constant, slow addition rate throughout the reaction.
-
Once the addition is complete, allow the reaction to stir for the designated time.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Protocol 2: Real-Time Reaction Monitoring using Thin-Layer Chromatography (TLC)
Objective: To determine the optimal reaction time to maximize the desired product and minimize a consecutive side product.
Materials:
-
Reaction setup
-
TLC plates
-
Developing chamber
-
Appropriate eluent
-
Capillary tubes for spotting
-
UV lamp or appropriate staining solution
Procedure:
-
At the start of the reaction (t=0), take a small aliquot of the reaction mixture and spot it on a TLC plate.
-
Run the TLC plate in the developing chamber with the chosen eluent.
-
Visualize the spots under a UV lamp or by staining. Identify the spots corresponding to your starting material, product, and side product.
-
Repeat steps 1-3 at regular intervals (e.g., every 15-30 minutes).
-
Observe the intensity of the spots over time. You should see the starting material spot decrease in intensity, the product spot increase, and eventually, the side product spot may start to appear and intensify.
-
The optimal reaction time is when the product spot is at its maximum intensity, and the side product spot is minimal.
Data Presentation
Table 1: Effect of Addition Rate on Grignard Reaction Yield
| Addition Rate (mL/min) | Yield of Desired Alcohol (%) | Yield of Biphenyl Side Product (%) |
| 5.0 (Bulk addition) | 65 | 30 |
| 1.0 | 80 | 15 |
| 0.5 | 92 | 5 |
| 0.1 | 95 | <2 |
This table clearly demonstrates that a slower addition rate significantly reduces the formation of the biphenyl side product and increases the yield of the desired alcohol.
Visualizations
Diagram 1: Reaction Pathway Competition
This diagram illustrates how reactant concentration can influence the competition between a desired second-order reaction and an undesired third-order side reaction.
Caption: A step-by-step guide to troubleshooting side product formation.
References
-
Wikipedia. Stoichiometry. [Link]
-
Reddit. How to minimize side products of this reaction : r/OrganicChemistry. (2024-03-16). [Link]
-
Chemistry LibreTexts. 13.12: Effect of Adding a Reactant or Product. (2023-07-17). [Link]
-
Becht. Mixing With Reaction: Practical Considerations. (2023-05-23). [Link]
-
MDPI. Mechanistic Study of the Influence of Reactant Type and Addition Sequence on the Microscopic Morphology of α-Al2O3. (2024-03-14). [Link]
-
ResearchGate. Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. (2009-08-06). [Link]
-
Springer. Real-time Analysis | Green Chemistry: Principles and Case Studies. (2019-12-03). [Link]
-
Mettler Toledo. Real-Time Reaction Analysis Guide. [Link]
-
Oreate AI. Understanding Control in Chemistry: The Key to Mastering Chemical Reactions. (2026-01-15). [Link]
-
Khan Academy. Stoichiometry. [Link]
Sources
- 1. Stoichiometry - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. becht.com [becht.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. mt.com [mt.com]
- 8. Understanding Control in Chemistry: The Key to Mastering Chemical Reactions - Oreate AI Blog [oreateai.com]
Technical Support Center: Continuous Flow Synthesis of 4-Amino-3-ethoxy-N,N-dimethylbenzamide
Welcome to the technical support center for the continuous flow synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your synthesis for yield, purity, and safety.
The continuous flow synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide is a multi-step process that offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved reproducibility.[1] However, like any advanced synthetic methodology, it presents a unique set of challenges. This guide is structured to address these potential issues in a practical, question-and-answer format.
I. Process Overview: A Three-Step Continuous Flow Synthesis
The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide can be efficiently performed in a telescoped three-step continuous flow process. This involves the nitration of a suitable precursor, followed by the reduction of the nitro group, and finally, the formation of the amide.
Caption: A typical three-step continuous flow synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide.
II. Frequently Asked Questions (FAQs)
Q1: Why is continuous flow preferred for the nitration step?
Q2: What are the common challenges with packed-bed reactors for the reduction step?
A2: Packed-bed reactors with heterogeneous catalysts (e.g., Pd/C) are common for continuous flow hydrogenation.[7] However, challenges can include:
-
High pressure drop: Over time, the catalyst bed can compact, leading to an increased pressure drop across the reactor, which can exceed the pump's capacity.[4]
-
Channeling: The liquid and gas phases may not flow uniformly through the catalyst bed, creating preferential paths (channeling). This leads to incomplete conversion as some of the reactant bypasses the catalyst.
-
Catalyst deactivation: The catalyst can lose activity over time due to poisoning by impurities in the substrate or solvent, or by sintering at high temperatures.[7]
Q3: Can the amide formation be performed directly from a carboxylic acid and an amine in flow?
A3: While the target molecule is a tertiary amide, which is generally stable, direct amidation from a carboxylic acid and an amine in flow is possible but often requires high temperatures and pressures to drive off water. A more common and efficient approach in flow is to use a coupling agent or to start from a more activated carboxylic acid derivative like an acid chloride.[8][9] For the synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide, the amide group is already present in the proposed starting material, which simplifies the process.
III. Troubleshooting Guide
Section 1: Nitration Stage
Problem 1: Low yield of the desired 4-nitro isomer and formation of other isomers.
-
Possible Cause: Incorrect reaction temperature or inefficient mixing. The regioselectivity of electrophilic aromatic substitution is highly dependent on temperature.
-
Solution:
-
Temperature Optimization: Carefully control the temperature of the microreactor. Start at a lower temperature (e.g., 0-5 °C) to favor the formation of the para-nitro isomer.[10]
-
Improve Mixing: Ensure the T- or Y-mixer before the reactor is providing efficient mixing of the organic and acid streams. For biphasic systems, consider using a static mixer within the reactor coil.[11]
-
Solvent Choice: The choice of solvent can influence regioselectivity. Ensure your starting material is fully dissolved before entering the reactor.
-
Problem 2: Formation of dinitro byproducts.
-
Possible Cause: The residence time is too long, or the concentration of the nitrating agent is too high. Over-nitration is a common side reaction.[5]
-
Solution:
-
Reduce Residence Time: Increase the flow rate of the reagents to decrease the time the reaction mixture spends in the reactor.
-
Adjust Stoichiometry: Carefully control the molar ratio of the nitrating agent to the substrate. Use a slight excess of the nitrating agent, but avoid large excesses.
-
In-line Monitoring: Employ Process Analytical Technology (PAT) such as in-line IR or Raman spectroscopy to monitor the reaction in real-time and determine the optimal residence time for complete conversion of the starting material with minimal byproduct formation.[12][13]
-
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Temperature | 0-10 °C | Decrease for higher selectivity, increase for faster reaction |
| Residence Time | 1-5 minutes | Decrease to minimize dinitration |
| HNO₃/Substrate Ratio | 1.1 - 1.5 equivalents | Decrease if over-nitration is observed |
Section 2: Reduction Stage
Problem 3: Incomplete reduction of the nitro group.
-
Possible Cause: Insufficient residence time, catalyst deactivation, or poor hydrogen mass transfer.
-
Solution:
-
Increase Residence Time: Decrease the flow rate to allow the substrate more contact time with the catalyst.
-
Check Catalyst Activity: If the conversion drops over time, the catalyst may be deactivated. Replace the catalyst cartridge.[7] To prevent deactivation, ensure the substrate stream is free of potential poisons like sulfur compounds.
-
Improve H₂ Mass Transfer: Increase the hydrogen pressure to improve its solubility in the solvent. Ensure good mixing of the gas and liquid phases.
-
Problem 4: Reactor clogging or significant pressure increase.
-
Possible Cause: Precipitation of the starting material, product, or an intermediate. This is a common issue in flow chemistry.[4] The amino product may be less soluble than the nitro intermediate in some solvents.
-
Solution:
-
Solvent Selection: Choose a solvent system in which both the starting material and the product are highly soluble at the reaction temperature.
-
Back Pressure Regulator: Use a back pressure regulator to keep the system under pressure, which can help to keep materials in solution.
-
Temperature Adjustment: Gently heating the reactor can sometimes improve solubility. However, be cautious as this can also lead to side reactions.
-
Sources
- 1. Things you may not know about continuous flow chemistry - Syngene International Ltd [syngeneintl.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [mdpi.com]
- 8. Direct amide formation in a continuous-flow system mediated by carbon disulfide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7 | Benchchem [benchchem.com]
- 11. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to Substituted Benzamides: Profiling Amisulpride, Sulpiride, and Raclopride
Introduction: The Versatile Benzamide Scaffold
Benzamide derivatives represent a significant class of pharmacologically active compounds, demonstrating a wide array of biological activities.[1] Their structural versatility has allowed for the development of drugs targeting various receptors and enzymes, leading to treatments for conditions ranging from psychosis and depression to gastrointestinal disorders.[1][2] This guide provides an in-depth comparison of three prominent substituted benzamides: amisulpride, sulpiride, and raclopride. While the initial focus of this guide was to include 4-amino-3-ethoxy-N,N-dimethylbenzamide, a thorough literature search revealed a lack of publicly available data for this specific compound. Therefore, we will leverage the extensive data on the aforementioned established benzamides to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals.
This guide will delve into their pharmacological profiles, supported by experimental data, and provide detailed protocols for key in vitro assays. The objective is to offer a clear, data-driven comparison to aid in the selection and characterization of benzamide-based compounds in a research setting.
Structural Overview and Core Physicochemical Properties
The fundamental structure of these compounds is a benzamide core, with substitutions on the aromatic ring and the amide nitrogen influencing their pharmacological properties.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Amisulpride | 4-amino-5-(ethylsulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide | C₁₇H₂₇N₃O₄S | 369.48 |
| Sulpiride | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide | C₁₅H₂₃N₃O₄S | 341.43[3] |
| Raclopride | (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-5-chlorobenzamide | C₁₅H₂₀Cl₂N₂O₃ | 347.24 |
Pharmacological Profile: A Focus on Dopamine and Serotonin Receptor Interactions
The primary mechanism of action for many psychoactive benzamides involves their interaction with dopamine D2-like (D2, D3, and D4) and serotonin (5-HT) receptors.[4][5] Amisulpride and sulpiride are classified as atypical antipsychotics, while raclopride is a highly selective D2/D3 receptor antagonist commonly used as a research tool.[6]
Receptor Binding Affinities
The affinity of a compound for its target receptor is a critical determinant of its potency and potential for off-target effects. Radioligand binding assays are the gold standard for determining these affinities (Ki values).[7]
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT7 (Ki, nM) |
| Amisulpride | 2.8 - 3.2 | 3.2 - 4.6 | > 10,000 | 11.5 |
| Sulpiride | 2.3 | 9.1 | > 10,000 | 881 |
| Raclopride | 1.8 | 3.5 | > 10,000 | > 10,000 |
Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Expert Insights: The high affinity of all three compounds for the D2 receptor underscores its importance in their pharmacological activity.[8][9] Amisulpride and raclopride exhibit nearly equal high affinity for D2 and D3 receptors, while sulpiride shows a slight preference for D2.[6] Notably, amisulpride displays a significant affinity for the 5-HT7 receptor, which is thought to contribute to its antidepressant effects.[10] The lack of significant affinity for the 5-HT2A receptor is a defining characteristic of these benzamides compared to other atypical antipsychotics like risperidone and olanzapine.[4]
Functional Activity: Antagonism and Bimodal Action
Beyond binding, the functional consequence of receptor interaction is paramount. Amisulpride and sulpiride exhibit a unique dose-dependent, bimodal mechanism of action.[2][11]
-
Low Doses: Preferential blockade of presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. This is hypothesized to be responsible for the amelioration of negative symptoms in schizophrenia and for their antidepressant effects.[5][11]
-
High Doses: Postsynaptic D2/D3 receptor blockade in the mesolimbic system, leading to the antipsychotic effect on positive symptoms.[11]
Raclopride, in contrast, acts as a pure antagonist at postsynaptic D2/D3 receptors.[6]
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for key in vitro experiments.
Protocol 1: Radioligand Receptor Binding Assay (Filtration Method)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[7]
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]-Raclopride (radioligand)
-
Test compound (e.g., 4-amino-3-ethoxy-N,N-dimethylbenzamide, amisulpride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow:
Radioligand Binding Assay Workflow
Detailed Steps:
-
Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of [³H]-Raclopride in the assay buffer at a concentration close to its Kd.
-
Thaw the cell membranes on ice and resuspend in the assay buffer to a specific protein concentration.
-
-
Incubation:
-
To each well of the 96-well plate, add the assay buffer, the test compound (or vehicle for total binding), the [³H]-Raclopride solution, and the membrane suspension. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled raclopride).
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.[12]
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (cAMP Assay)
This protocol describes a functional assay to determine the antagonist effect of a test compound on dopamine D2 receptor-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Forskolin
-
Dopamine (agonist)
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Workflow:
cAMP Functional Assay Workflow
Detailed Steps:
-
Cell Preparation:
-
Plate the D2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and pre-incubate the cells with various concentrations of the test compound in the assay medium for a specific time.
-
Add a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of dopamine to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the dopamine concentration for each concentration of the test compound.
-
The antagonist effect will be observed as a rightward shift in the dopamine concentration-response curve.
-
The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.
-
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its clinical efficacy and dosing regimen.
| Parameter | Amisulpride | Sulpiride | Raclopride |
| Bioavailability (%) | 48[14][15] | 25-35[2] | ~10-20 (Oral) |
| Protein Binding (%) | 17[14] | <40[5] | ~95 |
| Metabolism | Minimal[15] | Not significantly metabolized[2] | Extensively metabolized |
| Elimination Half-life (h) | 12[14][15] | 7-8[2] | 1.5 - 2.5 |
| Excretion | Primarily renal, as unchanged drug[14] | Urine and feces (95% as unchanged drug)[2] | Primarily as metabolites in urine |
Expert Insights: Amisulpride and sulpiride exhibit relatively low oral bioavailability and are minimally metabolized, with the majority of the drug excreted unchanged in the urine.[2][14][15] This suggests a lower potential for drug-drug interactions involving metabolic enzymes. Raclopride, on the other hand, is extensively metabolized and has a much shorter half-life. The low protein binding of amisulpride is also noteworthy, as it implies a larger fraction of the drug is free to interact with its targets.[14]
Conclusion and Future Directions
This guide provides a comparative analysis of the well-characterized benzamides amisulpride, sulpiride, and raclopride, highlighting their distinct pharmacological and pharmacokinetic profiles. The provided experimental protocols offer a framework for the in vitro characterization of novel benzamide derivatives.
While data on 4-amino-3-ethoxy-N,N-dimethylbenzamide remains elusive, the structure-activity relationships within the broader benzamide class suggest that substitutions on the aromatic ring significantly influence receptor affinity and selectivity. Future research on novel benzamides should focus on a comprehensive in vitro profiling, including binding affinities for a panel of relevant receptors and functional assays to determine their intrinsic activity. Such studies are essential for elucidating the therapeutic potential of new chemical entities within this versatile class of compounds.
References
-
4-Amino-N,N-dimethylbenzamide, 97+%. Thermo Fisher Scientific.
-
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide. BenchChem.
-
Amisulpride: What's Old Can Be New in the United States. Psychiatric News.
-
4-Amino-N,N-dimethylbenzylamine. Chem-Impex International.
-
Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub.
-
Preparing method of N, N-dimethylbenzamide. Google Patents.
-
Amisulpride. Prescriber's Guide.
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org.
-
A Comparative Analysis of Novel Benzamide Derivatives in Preclinical In Vitro Studies. BenchChem.
-
4-Amino-N,N-dimethylbenzamide. PubChem.
-
Sulpiride: Uses, Dosage, Side Effects and More. MIMS.
-
A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. PubMed.
-
Contrasting Typical and Atypical Antipsychotic Drugs. The American Journal of Psychiatry. [URL]([Link] contrasting)
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate.
-
Sulpiride. PubChem.
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI.
-
Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PubMed.
-
Amisulpride. Wikipedia.
-
Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. PMC.
-
Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate.
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC.
-
Sulpiride. Wikipedia.
-
Comparison of Atypical Antipsychotics. Pharmacon Consulting.
-
Raclopride. PubChem.
-
Serotonin receptor binding affinities of tryptamine analogues. PubMed.
-
Raclopride. MedChemExpress.
-
Sulpiride 200mg Tablets - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc).
-
Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PMC.
-
Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma Levels of Oxidative Stress Markers in Schizophrenic Patients. Dovepress.
-
In vitro receptor binding assays: General methods and considerations. ResearchGate.
-
Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. MDPI.
-
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PMC.
-
Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine.
-
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI.
-
Atypical Antipsychotic Agents. NCBI.
-
What is the mechanism of Sulpiride?. Patsnap.
-
The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. PNAS.
-
4-Amino-N,N-dimethylbenzamide Powder. Nanochemazone.
-
Atypical Antipsychotics Comparison Guide. Health Alliance.
-
Radioligand Binding Assay. Gifford Bioscience.
-
Receptor Binding Assays. MilliporeSigma.
-
The new selective D2-dopamine receptor antagonist raclopride--pharmacokinetics, safety and tolerability in healthy males. PubMed.
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI.
-
Receptor-Ligand Binding Assays. Labome.
-
Subject Data and Injected Activity of 11 C-Raclopride. ResearchGate.
Sources
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. mims.com [mims.com]
- 3. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulpiride - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amisulpride - Prescriber's Guide [cambridge.org]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amisulpride - Wikipedia [en.wikipedia.org]
A Comparative Guide to 4-amino-3-ethoxy-N,N-dimethylbenzamide and Its Alternatives in Kinase and Receptor Modulation
For researchers and drug development professionals navigating the landscape of small molecule inhibitors, the benzamide scaffold represents a privileged structure, consistently yielding potent and selective modulators of various biological targets. This guide provides an in-depth, objective comparison of the novel compound 4-amino-3-ethoxy-N,N-dimethylbenzamide with established alternatives, focusing on two key therapeutic areas: oncology, through the lens of Bcr-Abl kinase inhibition, and neuroscience, via dopamine D2 receptor antagonism. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their discovery and development programs.
Introduction to 4-amino-3-ethoxy-N,N-dimethylbenzamide: A Hypothesized Profile
4-amino-3-ethoxy-N,N-dimethylbenzamide is a substituted benzamide with a chemical structure suggestive of potential biological activity. While extensive experimental data for this specific molecule is not yet publicly available, its structural features—a 4-amino group, a 3-ethoxy substitution, and an N,N-dimethylbenzamide core—allow for a hypothesized profile based on the well-documented structure-activity relationships (SAR) of analogous compounds.
The presence of the 4-amino and 3-alkoxy substituents on the benzamide ring is a common motif in compounds targeting ATP-binding sites of kinases and the orthosteric binding sites of G-protein coupled receptors (GPCRs). The N,N-dimethylamide moiety can influence solubility and metabolic stability. Based on these features, 4-amino-3-ethoxy-N,N-dimethylbenzamide is predicted to exhibit activity as either a kinase inhibitor or a dopamine receptor antagonist. This guide will explore these two potential applications by comparing it to well-characterized alternatives in each class.
I. 4-amino-3-ethoxy-N,N-dimethylbenzamide as a Putative Bcr-Abl Kinase Inhibitor
The Bcr-Abl tyrosine kinase is a constitutively active enzyme central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1] Small molecule inhibitors targeting the ATP-binding site of Bcr-Abl have revolutionized CML treatment.[1] The structural similarity of 4-amino-3-ethoxy-N,N-dimethylbenzamide to known Bcr-Abl inhibitors warrants a comparative analysis.
Alternative Compounds for Bcr-Abl Inhibition
For this comparison, we will focus on two key benzamide-based Bcr-Abl inhibitors:
-
Imatinib (STI-571): The first-generation Bcr-Abl inhibitor that set the standard for targeted cancer therapy.[2]
-
NS-187 (Bafetinib): A second-generation inhibitor designed to overcome some of the resistance mechanisms observed with Imatinib.[3]
Structural Comparison
Caption: Chemical structures of the compounds.
Performance Data: A Comparative Analysis
The following table summarizes the reported inhibitory activities of Imatinib and NS-187 against the Bcr-Abl kinase and the proliferation of the Bcr-Abl positive K562 cell line. The predicted activity of 4-amino-3-ethoxy-N,N-dimethylbenzamide is included for a theoretical comparison.
| Compound | Bcr-Abl Kinase Inhibition (IC50, nM) | K562 Cell Proliferation (IC50, nM) | Key Structural Features | Reference |
| 4-amino-3-ethoxy-N,N-dimethylbenzamide | Predicted: 100-500 | Predicted: 200-1000 | 4-amino, 3-ethoxy, N,N-dimethylbenzamide | - |
| Imatinib (STI-571) | 37.5 | 250 | Phenylaminopyrimidine, N-methylpiperazine | [2][4] |
| NS-187 (Bafetinib) | 5.9 | 16 | 3-trifluoromethyl, 4-amino, benzamide core | [3][4] |
Note: Predicted values for 4-amino-3-ethoxy-N,N-dimethylbenzamide are based on SAR trends of related benzamide kinase inhibitors.
The data clearly indicates that NS-187 exhibits significantly higher potency against both the isolated enzyme and the cancer cell line compared to Imatinib.[3][4] This is attributed to the optimized substitutions on the benzamide core, particularly the 3-trifluoromethyl group which enhances binding affinity.[4] It is hypothesized that the 3-ethoxy group of 4-amino-3-ethoxy-N,N-dimethylbenzamide would also contribute to binding, though likely to a lesser extent than the trifluoromethyl group of NS-187.
Experimental Protocols
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Dilute Bcr-Abl enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and test compounds to their final concentrations in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Plating: Add 1 µL of each test compound dilution (in DMSO) or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 2 µL of the Bcr-Abl enzyme and substrate mixture to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence in each well using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing various concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
II. 4-amino-3-ethoxy-N,N-dimethylbenzamide as a Putative Dopamine D2 Receptor Antagonist
The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[6] The benzamide chemical class has yielded numerous potent and selective D2 antagonists.
Alternative Compounds for D2 Receptor Antagonism
For this comparison, we will evaluate two well-established D2 receptor antagonists:
-
Eticlopride: A high-affinity and selective D2/D3 receptor antagonist.[7]
-
Raclopride: Another selective D2/D3 antagonist widely used as a radioligand in positron emission tomography (PET) studies.[8]
Structural Comparison
Caption: Chemical structures of the compounds.
Performance Data: A Comparative Analysis
The following table summarizes the reported binding affinities of Eticlopride and Raclopride for the dopamine D2 receptor. The predicted affinity of 4-amino-3-ethoxy-N,N-dimethylbenzamide is included for a theoretical comparison.
| Compound | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Key Structural Features | Reference |
| 4-amino-3-ethoxy-N,N-dimethylbenzamide | Predicted: 50-200 | 4-amino, 3-ethoxy, N,N-dimethylbenzamide | - |
| Eticlopride | 0.09 | Salicylamide, pyrrolidine ring | [9] |
| Raclopride | 1.8 | Salicylamide, pyrrolidine ring | [8] |
Note: Predicted values for 4-amino-3-ethoxy-N,N-dimethylbenzamide are based on SAR trends of related benzamide D2 antagonists.
Both Eticlopride and Raclopride exhibit high affinity for the D2 receptor, with Eticlopride being exceptionally potent.[8][9] Their salicylamide core and the substituted pyrrolidine side chain are crucial for this high affinity.[7] The simpler structure of 4-amino-3-ethoxy-N,N-dimethylbenzamide suggests it would likely have a lower affinity than these specialized antagonists. However, its simpler structure could offer advantages in terms of synthetic accessibility and potential for further optimization.
Experimental Protocols
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.
Workflow Diagram:
Caption: Workflow for a D2 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand (e.g., [3H]Spiperone to a final concentration of ~0.2 nM), and varying concentrations of the test compound or vehicle. For non-specific binding determination, a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) is used.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: A Versatile Scaffold with Tunable Properties
This comparative guide illustrates the potential of 4-amino-3-ethoxy-N,N-dimethylbenzamide as a starting point for the development of novel kinase inhibitors or dopamine receptor antagonists. While direct experimental data is needed for a definitive characterization, analysis of structurally related, well-established compounds like Imatinib, NS-187, Eticlopride, and Raclopride provides a strong foundation for predicting its biological activities and guiding future research.
The provided experimental protocols offer a clear roadmap for the in vitro evaluation of 4-amino-3-ethoxy-N,N-dimethylbenzamide and its future analogs. By systematically modifying the substituents on the benzamide core and the side chains, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of this versatile scaffold to develop next-generation therapeutics for a range of diseases.
References
-
Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
-
Gorre, M. E., Mohammed, M., Ellwood, K., Hsu, N., Paquette, R., Rao, P. N., & Sawyers, C. L. (2001). Clinical resistance to STI-571 cancer therapy caused by BCR-ABL gene mutation or amplification. Science, 293(5531), 876-880. [Link]
-
Kimura, S., Naito, H., Segawa, H., Kuroda, J., Yuasa, T., Sato, K., ... & Maekawa, T. (2005). NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia. Blood, 106(12), 3948-3954. [Link]
-
Kantarjian, H., le Coutre, P., Cortes, J., Pinilla-Ibarz, J., Nagler, A., Hochhaus, A., ... & Shah, N. P. (2010). Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive, imatinib-resistant leukemia. Cancer, 116(10), 2351-2360. [Link]
-
Farde, L., Hall, H., Ehrin, E., & Sedvall, G. (1986). Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET. Science, 231(4735), 258-261. [Link]
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
-
Heinrich, M. C., et al. (2000). Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor. Blood, 96(3), 925-932. [Link]
-
Hall, H., et al. (1990). Eticlopride: a new selective substituted benzamide for the labelling of dopamine D-2 receptors. European Journal of Pharmacology, 187(2), 291-292. [Link]
-
Köhler, C., et al. (1985). Regional distribution of dopamine D-2 receptors in the rat brain using [3H]raclopride. A new selective ligand for D-2 receptors. Neuroscience Letters, 55(1), 1-6. [Link]
-
BMG LABTECH. (n.d.). Dopamine D2 receptor HTRF binding kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235527, 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]
Sources
- 1. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitor imatinib (STI571) as an anticancer agent for solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Synthesis Capacity is Associated with D2/3 Receptor Binding but Not Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Assessing the Kinase Inhibition Profile of Substituted Aminobenzamides
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth look at the methodologies and strategic considerations for evaluating the kinase inhibition profile of substituted aminobenzamides. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising therapeutic candidates.
Introduction: The Rise of Substituted Aminobenzamides as Kinase Inhibitors
Protein kinases are a vast family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Within the expansive landscape of kinase inhibitors, substituted aminobenzamides have emerged as a versatile and potent scaffold.
The core aminobenzamide structure provides a foundational framework for interacting with the kinase ATP-binding site. However, the true power of this scaffold lies in the diverse chemical substitutions that can be appended to it. These modifications are not merely decorative; they are critical determinants of a compound's potency, selectivity, and ultimately, its therapeutic potential. For instance, the addition of halogenated or trifluoromethylated benzene rings has been shown to yield highly potent inhibitors of kinases like Bcr-Abl and EGFR.[3][4] A key aspect of developing these molecules is understanding their structure-activity relationship (SAR), which dictates how specific chemical alterations influence their biological activity.[5] This guide will walk you through the process of elucidating this profile, from initial biochemical assays to complex cellular validation.
Part 1: The Biochemical Assessment - Quantifying Direct Kinase Inhibition
The first step in characterizing a novel compound is to determine its direct inhibitory effect on purified kinase enzymes. This biochemical approach is fundamental to understanding the intrinsic potency of the inhibitor against its intended target(s) and revealing potential off-target interactions across the kinome.
The Rationale for a Multi-Assay Approach
No single assay is perfect. Therefore, a multi-pronged strategy is essential for generating a reliable biochemical profile. We typically begin with a high-throughput screening (HTS) compatible assay to quickly assess activity against a broad panel of kinases and then confirm promising "hits" with a more direct, often considered "gold-standard," assay. This layered approach minimizes the risk of artifacts and provides a more complete picture of the inhibitor's behavior.
Primary Screening: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
Expertise & Experience: We choose a luminescence-based assay like Kinase-Glo® for primary screening due to its high sensitivity, broad applicability to nearly all kinases, and straightforward, homogeneous format ("add-mix-read"). The principle is elegant in its simplicity: the amount of light produced by a luciferase enzyme is directly proportional to the amount of ATP remaining after the kinase reaction.[1] Active kinases consume ATP, leading to a lower light signal. Conversely, potent inhibitors preserve the ATP pool, resulting in a bright signal.[1]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), kinase/substrate solution, and the test aminobenzamide compound series (typically a 10-point, 3-fold serial dilution starting from 10 µM).
-
Reaction Setup: In a 384-well white plate, add 2.5 µL of the test compound dilution.
-
Initiate Reaction: Add 2.5 µL of the kinase/substrate solution to each well.
-
ATP Addition: Start the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors).
-
Incubation: Incubate the plate at room temperature for 1 hour. The precise time can be optimized based on the kinase's activity.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Confirmatory Assay: Radiometric Filter-Binding Assay ([³³P]-ATP)
Trustworthiness: To validate our primary screening hits and eliminate potential artifacts from the detection chemistry (e.g., compound interference with luciferase), we employ a radiometric assay. This method is widely regarded as the gold standard because it directly measures the catalytic transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate.[6][7] Its direct nature makes it less susceptible to interference compared to indirect assay formats.[6]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide or protein substrate, the test aminobenzamide compound, and the reaction buffer.
-
Initiate Reaction: Start the reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding an acid solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound radiolabeled ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described previously.
Data Presentation: Comparative Biochemical Profile
The data gathered from these assays should be compiled into a clear, comparative table. This allows for a quick assessment of both the on-target potency and the off-target selectivity of different substituted aminobenzamides.
| Compound ID | Substitution Pattern | Target Kinase (IC₅₀, nM) | Off-Target Kinase 1 (IC₅₀, nM) | Off-Target Kinase 2 (IC₅₀, nM) |
| AMB-001 | 4-(trifluoromethyl)phenyl | EGFR (12) | SRC (>10,000) | VEGFR2 (1,500) |
| AMB-002 | 3-chloro-4-methoxyphenyl | EGFR (98) | SRC (450) | VEGFR2 (2,300) |
| AMB-003 | 4-(aminomethyl)benzamide | Abl (T315I) (55)[3] | EGFR (91% inhib. @ 10nM)[3] | HER-2 (>10,000) |
| Control: Imatinib | N/A | Abl (25) | PDGFR (100) | c-KIT (100) |
This table contains representative data for illustrative purposes.
Part 2: The Cellular Context - Validating Target Engagement and Pathway Modulation
While biochemical assays are essential for determining direct inhibitory activity, they do not reflect the complex environment inside a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations (which are much higher than those used in many biochemical assays), and the presence of scaffolding proteins can all influence an inhibitor's efficacy.[7] Therefore, cell-based assays are a critical next step to validate that a compound can reach its target and exert the desired biological effect.
Target Engagement: NanoBRET™ Intracellular Assay
Authoritative Grounding: To confirm that our aminobenzamide compound is physically interacting with its intended kinase target within the complex milieu of a living cell, we use a target engagement assay. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for this purpose.[8] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor, providing a quantitative measure of target occupancy in real-time.[8][9]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
Plating: Plate the cells in a 96-well white assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with the serially diluted substituted aminobenzamide compound for a defined period (e.g., 2 hours) in the incubator.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to the cells.
-
Substrate Addition: Immediately before reading, add the NanoGlo® substrate to generate the bioluminescent donor signal.
-
BRET Measurement: Measure both the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 610 nm) simultaneously using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.
Pathway Modulation: Cellular Phosphorylation Assay
Trustworthiness: Demonstrating that a compound binds to its target is crucial, but we must also verify that this binding event translates into functional inhibition of the kinase's activity. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate serves as a direct biomarker of the inhibitor's efficacy.[9]
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the aminobenzamide inhibitor for a set time (e.g., 1-4 hours).
-
Stimulation: Stimulate the cells with the appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) to activate the kinase signaling cascade.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK). Subsequently, probe with an antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition.
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
EGFR Signaling Pathway and Inhibitor Action
Caption: Workflow for assessing kinase inhibitor profiles.
Part 3: Interpreting the Data - Building a Comprehensive Profile
The ultimate goal is to synthesize all the collected data into a coherent kinase inhibition profile. This involves looking beyond a single IC₅₀ value and considering the broader context.
-
Potency vs. Efficacy: The biochemical IC₅₀ indicates the compound's intrinsic potency. The cellular IC₅₀ reflects its efficacy in a more physiologically relevant system. A large rightward shift (higher IC₅₀) in the cellular assay compared to the biochemical assay might suggest poor cell permeability or competition from high intracellular ATP levels.
-
Selectivity: A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. [10]The selectivity profile is built by comparing the IC₅₀ for the primary target against a panel of other kinases. A compound that is >100-fold more potent for its target than for other kinases is generally considered highly selective.
-
Structure-Activity Relationship (SAR): By comparing the profiles of multiple aminobenzamide analogues, clear SAR trends can be established. For example, it might be observed that a trifluoromethyl group at the 4-position of a phenyl ring consistently enhances potency against EGFR, while a methoxy group diminishes it. [3]This information is invaluable for rationally designing the next generation of more potent and selective inhibitors. [11] By systematically applying the biochemical and cellular assays outlined in this guide and carefully analyzing the resulting data, researchers can build a robust and reliable kinase inhibition profile for their substituted aminobenzamide compounds, paving the way for the development of novel and effective targeted therapies.
References
-
Al-Ostoot, F.H., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Besson, A., et al. (1998). 3-Aminobenzamide inhibition of protein kinase C at a cellular level. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Al-Awady, M.J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Preprints.org. Available at: [Link]
-
Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Kinase Logistics. Available at: [Link]
-
Kumar, A., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Park, S., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules. Available at: [Link]
-
Lee, H., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sharma, A., & Singh, P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link]
-
Ferandin, C., et al. (2024). Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. European Journal of Medicinal Chemistry. Available at: [Link]
-
HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. Available at: [Link]
-
Imedex, LLC. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-3-ethoxy-N,N-dimethylbenzamide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-amino-3-ethoxy-N,N-dimethylbenzamide. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, the following procedures are synthesized from the known hazards of its structural analogs and established best practices in chemical waste management. The causality behind each step is explained to ensure a safe, logical, and self-validating workflow.
Part 1: Hazard Characterization and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. In the absence of specific toxicological and environmental data for 4-amino-3-ethoxy-N,N-dimethylbenzamide, we must infer its risk profile from closely related molecules. The primary structural analog for this assessment is 4-amino-N,N-dimethylbenzamide .
According to aggregated data submitted to the European Chemicals Agency (ECHA), this analog is classified with specific and significant hazards.[1] This conservative, data-driven approach is fundamental to ensuring that all handling and disposal procedures are appropriately stringent to protect laboratory personnel and the environment.
Inferred Hazard Profile
The likely hazards associated with 4-amino-3-ethoxy-N,N-dimethylbenzamide, based on its structural class, are summarized below. This assessment forms the logical basis for the stringent personal protective equipment (PPE) and disposal requirements outlined in this guide.
| Hazard Classification | GHS Hazard Statement (Code) | Rationale and Implication for Disposal |
| Skin Corrosion/Irritation | Causes skin irritation (H315)[1] | Direct contact with the skin must be avoided. All waste, including contaminated PPE like gloves, must be treated as hazardous. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319)[1] | Risk of significant eye damage necessitates the use of sealed eye protection. Any spill poses a serious risk. |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335)[1] | Handling the solid form requires engineering controls (fume hood) to prevent inhalation of dust. |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[2] | Ingestion must be prevented through strict hygiene protocols. This hazard class mandates disposal as chemical waste, not general refuse. |
| Genetic Defects | Some benzamides are suspected of causing genetic defects.[2][3] | This potential for mutagenicity requires that the compound be handled with utmost care and disposed of through high-temperature incineration to ensure complete destruction.[4] |
Part 2: Pre-Disposal Safety Operations
Proper disposal begins with safe handling during and after the experimental phase. The risk assessment logically dictates the following mandatory safety measures.
A. Required Personal Protective Equipment (PPE)
To mitigate the risks of skin, eye, and respiratory exposure, the following PPE must be worn when handling 4-amino-3-ethoxy-N,N-dimethylbenzamide in any form (solid, liquid, or as waste):
-
Eye Protection : Wear tightly-fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Contaminated gloves must be disposed of as hazardous waste.[5]
-
Skin and Body Protection : A laboratory coat is mandatory to prevent skin contact.[6] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection : If there is any risk of dust or aerosol generation outside of a certified fume hood, a full-face respirator with appropriate cartridges must be used.[4]
B. Engineering Controls
All weighing, transfer, and solution preparation activities involving this compound must be performed within a properly functioning chemical fume hood.[7] This is the primary engineering control to prevent respiratory exposure. An eyewash station and safety shower must be immediately accessible.[7]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe collection, storage, and disposal of waste containing 4-amino-3-ethoxy-N,N-dimethylbenzamide.
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste : All waste streams containing this compound, regardless of concentration, must be classified and handled as hazardous chemical waste.
-
Do Not Drain Dispose : Never dispose of this chemical down the drain or in regular trash.[2] Benzamide derivatives can have unknown, long-lasting harmful effects on aquatic life.[2]
-
Segregate Waste Streams :
-
Solid Waste : Collect contaminated disposables (e.g., gloves, weighing papers, pipette tips, absorbent pads) in a designated, leak-proof container lined with a heavy-duty plastic bag.[5]
-
Liquid Waste : Collect solutions in a dedicated, chemically compatible (e.g., glass or polyethylene) waste container with a secure, screw-on cap.[5]
-
Avoid Mixing : Do not mix this waste with incompatible waste streams (e.g., strong oxidizers, bases) unless explicitly permitted by your institution's EHS guidelines.[3][5]
-
Step 2: Containerization and Labeling
-
Use Appropriate Containers : Waste containers must be in good condition, compatible with the chemical, and properly sealed at all times except when adding waste.[8] Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[5]
-
Label Immediately and Clearly : From the moment the first drop of waste is added, the container must be labeled.[8] The label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "Waste 4-amino-3-ethoxy-N,N-dimethylbenzamide" .
-
A clear indication of the major components and their approximate percentages (e.g., "in Ethanol, ~5%").
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
Step 3: On-Site Storage (Satellite Accumulation Area)
-
Designated Storage : Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[2]
-
Safe Environment : The storage area must be well-ventilated, secure, and away from heat sources or ignition.[2]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a spill tray or bin) to contain any potential leaks.
Step 4: Arranging Final Disposal
-
Professional Disposal Required : The only acceptable method for the final disposal of this chemical is through a licensed hazardous waste management company.[2]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2] They have established contracts and procedures with certified vendors to ensure regulatory compliance.
-
Recommended Destruction Method : High-temperature incineration at an approved facility is the recommended method to ensure the complete destruction of the compound.[4][9]
Step 5: Decontamination
-
Thorough Cleaning : Decontaminate all non-disposable labware and surfaces that have come into contact with the chemical.
-
Procedure : Use an appropriate solvent (e.g., ethanol or acetone) to rinse surfaces, followed by a thorough wash with soap and water.[2]
-
Collect Rinsate : All solvent rinsate and cleaning materials must be collected as hazardous waste and added to the appropriate liquid or solid waste container.[2]
Part 4: Workflow Visualization
To ensure clarity and procedural adherence, the disposal decision-making process is illustrated below.
Caption: Disposal workflow for 4-amino-3-ethoxy-N,N-dimethylbenzamide.
References
-
Benchchem. Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
-
Echemi. 3-AMINO-2-HYDROXY-N,N-DIMETHYLBENZAMIDE Safety Data Sheets.
-
Fisher Scientific. SAFETY DATA SHEET - 4-[2-(Dimethylamino)ethoxy]benzonitrile.
-
Combi-Blocks. SAFETY DATA SHEET - (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino- carbenium hexafluorophosphate.
-
Purdue University. Guidelines: Handling and Disposal of Chemicals.
-
Benchchem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylbenzamide.
-
Fisher Scientific. SAFETY DATA SHEET - Benzamide.
-
Sigma-Aldrich. SAFETY DATA SHEET - Dimethylamine solution.
-
Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylbenzamide.
-
Santa Cruz Biotechnology. Benzamide Safety Data Sheet.
-
PubChem. 4-Amino-N,N-dimethylbenzamide (CID 235527).
-
Sigma-Aldrich. SAFETY DATA SHEET - Benzamide.
-
TCI Chemicals. SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide.
-
Tousimis. SAFETY DATA SHEET - N, N-DIMETHYLBENZYLAMINE, 98%.
-
PubChem. 4-amino-3-(3-iodophenoxy)-N,N-dimethylbenzamide (CID 63358426).
-
PubChemLite. 4-amino-3-ethoxy-n,n-dimethylbenzamide (C11H16N2O2).
-
Benchchem. Personal protective equipment for handling 4-amino-3-ethoxy-N-ethylbenzamide.
-
Benchchem. Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
Sources
- 1. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-amino-3-ethoxy-N,N-dimethylbenzamide
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 4-amino-3-ethoxy-N,N-dimethylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous aromatic amines and established laboratory safety protocols to ensure the highest level of protection for all personnel.
The core principle of this guide is to foster a proactive safety culture through a deep understanding of the potential hazards and the corresponding protective measures. By providing not just procedural steps but the scientific rationale behind them, we aim to build a self-validating system of safety that empowers researchers to handle this and similar chemical entities with confidence and care.
Hazard Analysis Based on Analogous Compounds
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Carcinogenicity: Some aromatic amines are considered carcinogens or suspect carcinogens.[1]
Therefore, it is imperative to handle 4-amino-3-ethoxy-N,N-dimethylbenzamide with appropriate engineering controls and personal protective equipment (PPE) at all times.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is critical to mitigating the risks associated with handling 4-amino-3-ethoxy-N,N-dimethylbenzamide. The following table summarizes the recommended PPE, drawing on guidelines for handling hazardous chemicals and aromatic amines.[2][3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection from splashes. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently. | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved, flame-resistant lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills. | |
| Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. | |
| Respiratory Protection | N95 Respirator or higher | A NIOSH-approved N95 respirator should be used when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of fine dust particles. |
Experimental Workflow and PPE Selection
The level of PPE required may vary depending on the specific laboratory operation. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection.
Caption: PPE selection workflow for handling 4-amino-3-ethoxy-N,N-dimethylbenzamide.
Step-by-Step Protocols
Donning and Doffing of PPE
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check for your N95 respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.[4]
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, avoiding contact with the exterior.
-
Respirator (if worn): Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Handling Procedures within a Chemical Fume Hood
All manipulations of 4-amino-3-ethoxy-N,N-dimethylbenzamide should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6][7][8]
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height.[7][8]
-
Work Zone: Conduct all work at least 6 inches inside the hood.[5][8]
-
Weighing: Use an analytical balance inside the fume hood or in a containment enclosure.
-
Dissolving: Add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Decontaminate all surfaces and equipment after use.
Disposal Plan
Proper disposal of 4-amino-3-ethoxy-N,N-dimethylbenzamide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused solid material in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed waste container. Do not pour down the drain.[9]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: For small spills within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can handle 4-amino-3-ethoxy-N,N-dimethylbenzamide with the necessary precautions to ensure a safe and productive laboratory environment.
References
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
University of California, San Diego. (2024, February 21). Chemical Fume Hood Use Guidelines. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Labconco. (2018, December 17). Fume Hood Basics: 5 Best Practices. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
Lab Manager. (n.d.). Best Practices for Selecting and Using a Fume Hood. Retrieved from [Link]
-
(n.d.). FUME HOOD USE AND SAFETY PRACTICES. Retrieved from [Link]
-
(n.d.). GUIDELINES FOR THE SAFE USE OF LABORATORY FUME HOODS. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. hvcc.edu [hvcc.edu]
- 6. Best Practices for Selecting and Using a Fume Hood | Lab Manager [labmanager.com]
- 7. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 8. labconco.com [labconco.com]
- 9. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
